PTC-209

Vue d'ensemble

Description

PTC-209 est un inhibiteur de petite molécule qui cible sélectivement la protéine BMI-1 (homologue de la région d'insertion Mo-MLV de la leucémie B) du complexe polycomb. Ce composé a montré un potentiel prometteur dans divers domaines de la recherche scientifique, en particulier dans la recherche sur le cancer, en raison de sa capacité à inhiber la croissance des cellules cancéreuses initiatrices.

Applications De Recherche Scientifique

PTC-209 has a wide range of scientific research applications:

Cancer Research: this compound has been extensively studied for its anti-cancer properties. .

Stem Cell Research: The compound has been used to study the self-renewal properties of cancer-initiating cells and stem cells.

Epigenetic Research: This compound is used to study the role of BMI-1 in epigenetic transcriptional silencing and its impact on tumorigenesis.

Mécanisme D'action

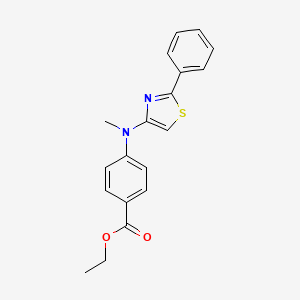

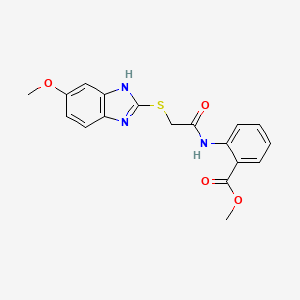

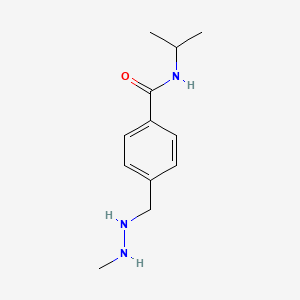

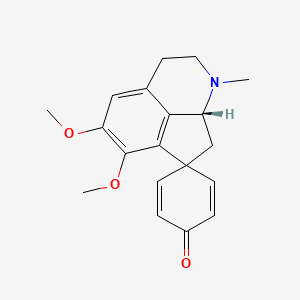

PTC-209, also known as N-(2,6-dibromo-4-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine, is a potent and selective inhibitor of the polycomb complex protein BMI-1 .

Target of Action

The primary target of this compound is the polycomb complex protein BMI-1 . BMI-1 is a putative oncogene reported to be overexpressed in multiple myeloma (MM) and other cancers .

Mode of Action

This compound acts by inhibiting BMI-1, leading to a decrease in the expression of BMI-1 in cancer cells . This inhibition is achieved presumably by post-transcriptional repression and ubiquitin-proteasomal degradation . The compound induces a G1 cell cycle arrest, promotes apoptosis, and demonstrates synergistic activity with other anti-cancer drugs .

Biochemical Pathways

This compound affects several biochemical pathways. It leads to a significant decrease of cyclin D1 (CCND1) and v-myc avian myelocytomatosis viral oncogene homolog (MYC) expression, as well as upregulation of cyclin-dependent kinase inhibitor 1A (CDKN1A) and cyclin-dependent kinase inhibitor 1B (CDKN1B) . Additionally, it induces upregulation of NOXA and subsequent downregulation of myeloid cell leukemia 1 (MCL-1) protein levels, which likely mediate the apoptotic effects of this compound .

Result of Action

The result of this compound’s action is a significant decrease in viable cell numbers in human MM cell lines . It impairs cell proliferation, compromises migration and invasiveness, and increases cell apoptosis and chemosensitivity to other drugs .

Action Environment

This compound’s action is upheld in the presence of stromal support or myeloma growth factors insulin-like growth factor 1 (IGF-1) and interleukin 6 (IL-6) . In the MM microenvironment, this compound impairs tube formation, impairs osteoclast development, and decreases osteoblast formation in a dose-dependent manner .

Méthodes De Préparation

PTC-209 est synthétisé à l'aide de la technologie GEMS (modulation de l'expression des gènes par les petites molécules). La voie de synthèse implique les étapes suivantes :

Matières de départ : La synthèse commence avec le 2,6-dibromo-4-méthoxyphényl et le 2-méthylimidazo[1,2-a]pyrimidin-3-yl.

Conditions de réaction : La réaction est réalisée en présence d'un dérivé de thiazol-2-amine sous des conditions contrôlées de température et de pression.

Purification : Le produit final est purifié par chromatographie liquide haute performance (CLHP) pour atteindre une pureté supérieure à 98 %.

Analyse Des Réactions Chimiques

PTC-209 subit plusieurs types de réactions chimiques :

Oxydation : this compound peut être oxydé en présence d'agents oxydants forts, conduisant à la formation de dérivés oxydés.

Réduction : Le composé peut être réduit à l'aide d'agents réducteurs, conduisant à la formation de dérivés réduits.

Substitution : this compound peut subir des réactions de substitution, où les groupes fonctionnels de la molécule sont remplacés par d'autres groupes.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent :

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.

Réactifs de substitution : Agents halogénants, nucléophiles.

Applications de recherche scientifique

This compound a une large gamme d'applications de recherche scientifique :

Recherche sur le cancer : this compound a été largement étudié pour ses propriétés anticancéreuses. .

Recherche sur les cellules souches : Le composé a été utilisé pour étudier les propriétés d'autorenouvellement des cellules cancéreuses initiatrices et des cellules souches.

Recherche épigénétique : This compound est utilisé pour étudier le rôle de BMI-1 dans le silençage transcriptionnel épigénétique et son impact sur la tumorigenèse.

Mécanisme d'action

This compound exerce ses effets en inhibant l'expression de BMI-1, une protéine à doigt RING du groupe polycomb impliquée dans la régulation du cycle cellulaire. L'inhibition de BMI-1 conduit à :

Réduction de la prolifération cellulaire : This compound induit un arrêt du cycle cellulaire en phase G1, réduisant ainsi la prolifération cellulaire.

Promotion de l'apoptose : Le composé favorise l'apoptose dans les cellules cancéreuses en régulant à la baisse les protéines anti-apoptotiques et en régulant à la hausse les protéines pro-apoptotiques.

Altération de la croissance tumorale : This compound réduit les propriétés d'autorenouvellement des cellules cancéreuses initiatrices, conduisant à une altération de la croissance tumorale in vivo.

Comparaison Avec Des Composés Similaires

PTC-209 est unique dans son inhibition sélective de BMI-1. Les composés similaires comprennent :

PTC-124 : Un autre inhibiteur de petite molécule avec des cibles moléculaires différentes.

PHCCC : Un composé avec des propriétés inhibitrices similaires mais qui cible des voies différentes.

PPZ2 : Un inhibiteur de petite molécule avec un mécanisme d'action différent.

This compound se distingue par sa spécificité pour BMI-1 et sa puissante activité anticancéreuse .

Propriétés

IUPAC Name |

N-(2,6-dibromo-4-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Br2N5OS/c1-9-15(24-5-3-4-20-16(24)21-9)13-8-26-17(22-13)23-14-11(18)6-10(25-2)7-12(14)19/h3-8H,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOOCQSWCCRVDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=NC2=N1)C3=CSC(=N3)NC4=C(C=C(C=C4Br)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Br2N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315704-66-6 | |

| Record name | 315704-66-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of PTC-209?

A1: this compound specifically inhibits the polycomb group protein Bmi-1 [, ]. This protein is part of the Polycomb Repressive Complex 1 (PRC1), which plays a crucial role in gene silencing and epigenetic regulation [, ].

Q2: How does this compound affect Bmi-1?

A2: this compound acts as a transcriptional inhibitor of Bmi-1, leading to a reduction in its protein levels [, , ]. While the precise mechanism remains under investigation, studies have shown that it does not directly affect other PRC1 subunits like CBX-7 and RING1B [].

Q3: What are the downstream effects of Bmi-1 inhibition by this compound?

A3: this compound-mediated Bmi-1 inhibition leads to various downstream effects, including:

- Reactivation of Tumor Suppressor Genes: Bmi-1 normally represses tumor suppressor genes like CDKN2A (p16) and CDKN1A (p21) [, ]. This compound reverses this repression, leading to their upregulation and subsequent cell cycle arrest [, ].

- Induction of Apoptosis: this compound treatment has been shown to induce apoptosis (programmed cell death) in various cancer cell lines [, , , ]. This is likely mediated through multiple pathways, including mitochondrial apoptosis and p53 activation [, , ].

- Impairment of Cancer Stem Cells: Bmi-1 plays a crucial role in the self-renewal and maintenance of cancer stem cells (CSCs) [, ]. This compound effectively targets these CSCs, hindering their growth and potentially reducing tumor recurrence [, , , ].

Q4: Does this compound affect other signaling pathways?

A4: Research suggests that this compound can influence other signaling pathways besides those directly related to Bmi-1. For instance, it has shown effects on:

- NOTCH Signaling: this compound downregulates NOTCH signaling proteins like NOTCH1, HES1, and MYC, contributing to its anti-proliferative effects in leukemia cells [].

- AKT Pathway: this compound impacts the AKT pathway in a glucose and cell context-dependent manner, potentially by influencing PHLPP expression, particularly in endometrial cancer cells [].

- Hippo Pathway: In rhabdomyosarcoma, this compound has been linked to the activation of the Hippo tumor suppressor pathway, leading to decreased YAP levels and reduced expression of YAP/TAZ target genes [].

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C15H11Br2N5OS, and its molecular weight is 481.19 g/mol.

Q6: Has the stability of this compound been investigated?

A6: While the provided research doesn't delve into detailed stability studies of this compound, certain aspects are highlighted:

- Nanoparticle Delivery: One study successfully utilized nanoparticle-based delivery systems to encapsulate and deliver this compound both systemically and intratumorally, suggesting the potential for formulating this compound for improved stability and delivery [].

Q7: What types of cancer cells have shown sensitivity to this compound in vitro?

A7: this compound has demonstrated in vitro efficacy against a wide range of cancer cell lines, including:

- Acute Myeloid Leukemia (AML): this compound induces apoptosis in AML cell lines and primary AML cells, particularly in the immature CD34+CD38- population, which is enriched for leukemia stem cells [, ].

- Lung Cancer: this compound inhibits the growth of both small cell and non-small cell lung cancer cell lines [, ].

- Breast Cancer: It effectively targets breast cancer cell lines and has been shown to reduce the breast cancer stem cell phenotype [, ].

- Colon Cancer: this compound exhibits anti-proliferative effects in colon cancer cell lines [].

- Glioblastoma: It effectively inhibits glioblastoma cell proliferation, migration, and the self-renewal of glioblastoma stem cells [].

- Rhabdomyosarcoma: this compound demonstrates potent anti-tumor activity against alveolar rhabdomyosarcoma cell lines, inhibiting proliferation and inducing apoptosis [, ].

- Biliary Tract Cancer: It reduces cell viability and induces cell cycle arrest in biliary tract cancer cells, suggesting potential as a therapeutic agent [].

- Esophageal Squamous Cell Carcinoma: this compound, especially when combined with cisplatin, exhibits inhibitory effects on esophageal squamous cell carcinoma progression [].

Q8: Has the in vivo efficacy of this compound been evaluated?

A8: Yes, this compound has shown promising results in preclinical in vivo models:

- Xenograft Models: this compound significantly reduced tumor growth in xenograft models of various cancers, including acute myeloid leukemia, glioblastoma, rhabdomyosarcoma, and prostate cancer [, , , ].

- Synergistic Effects: In a prostate cancer model, this compound enhanced the efficacy of castration therapy, suggesting potential for combination therapies [].

Q9: Are there any known mechanisms of resistance to this compound?

A10: While dedicated resistance studies are limited, one study suggested that overexpression of SP1, a transcription factor involved in thymidylate synthase (TS) expression, might contribute to this compound resistance in non-small cell lung cancer [].

Q10: What are the future directions for research on this compound?

A10: Further research on this compound should focus on:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.